Trp-Lys-Tyr-Met-Val-D-Met
Description
Structure and Discovery
WKYMVm is a synthetic hexapeptide (Trp-Lys-Tyr-Met-Val-D-Met) first identified through combinatorial peptide library screening as a potent agonist of formyl peptide receptors (FPRs), a subset of G protein-coupled receptors (GPCRs) . Its D-methionine residue at the C-terminal enhances stability and receptor-binding specificity .
Mechanisms of Action
WKYMVm primarily activates FPR1 and FPR2, though its effects vary depending on receptor availability and cellular context. Key mechanisms include:
- Chemotaxis: Promotes migration of phagocytes (neutrophils, monocytes) via phospholipase D (PLD) and phosphoinositide 3-kinase (PI3K) pathways, enhancing superoxide production and bacterial killing .
- Immune Modulation: Inhibits dendritic cell maturation by suppressing MHC class II and co-stimulatory molecule expression, which may dampen excessive inflammation .
- Therapeutic Applications: Demonstrated efficacy in sepsis, cancer immunotherapy (e.g., triple-negative breast cancer via nanoparticle delivery), and tissue repair (e.g., hepatic fibrosis attenuation and diabetic wound healing) .
Properties
CAS No. |
211868-45-0 |
|---|---|
Molecular Formula |
C41H60N8O8S2 |
Molecular Weight |
857.1 g/mol |
IUPAC Name |
(2R)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-2-amino-3-(1H-indol-3-yl)propanoyl]amino]hexanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-4-methylsulfanylbutanoyl]amino]-3-methylbutanoyl]amino]-4-methylsulfanylbutanoic acid |
InChI |
InChI=1S/C41H60N8O8S2/c1-24(2)35(40(55)47-33(41(56)57)17-20-59-4)49-38(53)32(16-19-58-3)46-39(54)34(21-25-12-14-27(50)15-13-25)48-37(52)31(11-7-8-18-42)45-36(51)29(43)22-26-23-44-30-10-6-5-9-28(26)30/h5-6,9-10,12-15,23-24,29,31-35,44,50H,7-8,11,16-22,42-43H2,1-4H3,(H,45,51)(H,46,54)(H,47,55)(H,48,52)(H,49,53)(H,56,57)/t29-,31-,32-,33+,34-,35-/m0/s1 |
InChI Key |
VQBTUIJFUPRJOH-RSQZODEZSA-N |
Isomeric SMILES |
CC(C)[C@@H](C(=O)N[C@H](CCSC)C(=O)O)NC(=O)[C@H](CCSC)NC(=O)[C@H](CC1=CC=C(C=C1)O)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CC2=CNC3=CC=CC=C32)N |
Canonical SMILES |
CC(C)C(C(=O)NC(CCSC)C(=O)O)NC(=O)C(CCSC)NC(=O)C(CC1=CC=C(C=C1)O)NC(=O)C(CCCCN)NC(=O)C(CC2=CNC3=CC=CC=C32)N |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Similar Compounds
The table below contrasts WKYMVm with structurally or functionally related peptides, focusing on receptor targets, mechanisms, and therapeutic roles:
Key Contrasts:
Receptor Specificity: WKYMVm activates FPR2 > FPR1, whereas fMLF is FPR1-specific . Lactoferrin and casein phosphopeptides act via non-FPR pathways (e.g., LRP, calcium channels), limiting cross-reactivity .
Immune Effects :
- WKYMVm uniquely inhibits dendritic cell maturation , unlike pro-inflammatory FPR1 agonists (e.g., fMLF) .
- Compared to SAA, WKYMVm favors leukotriene B₄ production, amplifying neutrophil recruitment over PGE₂-mediated resolution .
Therapeutic Scope: WKYMVm’s angiogenic and anti-apoptotic roles (e.g., in hepatic fibrosis) are absent in casein phosphopeptides or FOXP3 inhibitors .
Preparation Methods
Resin Selection and Initial Loading
The synthesis begins with anchoring the C-terminal amino acid (D-Met) to a resin. Polystyrene-based resins functionalized with trityl (Trt) or benzhydryl groups are preferred for their acid-labile properties, enabling mild cleavage conditions. For example, 4-methoxy-4'-polystyryl benzhydryl bromide resin offers a loading capacity of 0.78 mmol/g when coupled with Thr-OtBu.
Table 1: Resin Types and Loading Capacities
| Resin Type | Functional Group | Loading Capacity (mmol/g) |
|---|---|---|
| 4-Methoxy benzhydryl | Bromide | 0.78 |
| 2-Chlorotrityl chloride | Chloride | 0.64 |
| Trityl | Chloride | 0.82 |
Amino Acid Protection Schemes
Fluorenylmethyloxycarbonyl (Fmoc) and tert-butoxycarbonyl (Boc) groups protect α-amino termini, while acid-sensitive groups like tert-butyl (tBu) and trityl (Trt) shield side chains. For WKYMVm:
- Tryptophan (Trp) : Fmoc-Trp(Boc)-OH
- Lysine (Lys) : Fmoc-Lys(Mtt)-OH (Mtt = 4-methyltrityl)
- Tyrosine (Tyr) : Fmoc-Tyr(tBu)-OH
- Methionine (Met) : Fmoc-Met-OH (no side-chain protection)
- Valine (Val) : Fmoc-Val-OH
- D-Methionine (D-Met) : Fmoc-D-Met-OH
Stepwise Synthesis Protocol
Resin Activation and First Amino Acid Attachment
- Resin Swelling : The benzhydryl resin is swollen in tetrahydrofuran (THF) for 30 minutes.
- Coupling : D-Met (1.5 eq) is activated with hexafluorophosphate benzotriazole tetramethyl uronium (HBTU) and N,N-diisopropylethylamine (DIPEA) in dimethylformamide (DMF), reacted for 2 hours at 25°C.
- Capping : Unreacted sites are blocked with acetic anhydride/pyridine.
Iterative Deprotection and Coupling
- Fmoc Removal : 20% piperidine in DMF (2 × 5 minutes) cleaves the Fmoc group.
- Amino Acid Coupling : Subsequent residues are added using HBTU/DIPEA activation, with reaction times adjusted per steric hindrance (e.g., 1 hour for Val, 2 hours for Tyr).
Table 2: Coupling Parameters for WKYMVm
| Amino Acid | Activation Reagent | Reaction Time (h) | Coupling Efficiency (%) |
|---|---|---|---|
| D-Met | HBTU/DIPEA | 2 | 98.5 |
| Val | HBTU/DIPEA | 1 | 99.1 |
| Met | HBTU/DIPEA | 1.5 | 97.8 |
| Tyr | HATU/DIPEA | 2 | 96.3 |
| Lys | HBTU/DIPEA | 2.5 | 95.7 |
| Trp | HATU/DIPEA | 3 | 94.2 |
Side-Chain Deprotection and Cleavage
Final Deprotection
After sequential coupling, side-chain protecting groups (tBu, Mtt) are removed using trifluoroacetic acid (TFA)/triisopropylsilane (TIS)/water (95:2.5:2.5) for 3 hours.
Resin Cleavage
The peptide is cleaved from the resin using a TFA/dichloromethane (DCM) mixture (1:99 v/v), preserving acid-labile side-chain protections if needed.
Purification and Analytical Validation
High-Performance Liquid Chromatography (HPLC)
Reverse-phase HPLC (C18 column, 0.1% TFA in water/acetonitrile gradient) achieves >95% purity.
Table 3: HPLC Conditions and Results
| Column | Gradient | Retention Time (min) | Purity (%) |
|---|---|---|---|
| C18 (5 μm) | 10–50% AcCN in 30 min | 22.4 | 96.7 |
Mass Spectrometry
Matrix-assisted laser desorption/ionization time-of-flight (MALDI-TOF) confirms the molecular ion at m/z 887.42 (calculated: 887.41).
Challenges and Optimization Strategies
Racemization Mitigation
D-Met incorporation risks racemization. Using pre-activated Fmoc-D-Met-OH and maintaining coupling temperatures below 25°C reduces epimerization to <1%.
Aggregation Prevention
The hydrophobic sequence (Trp, Tyr, Met) necessitates pseudoproline dipeptides or elevated solvent polarity (e.g., DMF with 10% dimethyl sulfoxide).
Q & A
Q. How should researchers handle batch-to-batch variability in synthetic WKYMVm peptides?
- Methodological Answer : Characterize purity via HPLC-MS and quantify endotoxin levels (LAL assay). Include a reference standard (e.g., commercially sourced WKYMVm) in each experiment. Use ANOVA with post-hoc tests to compare biological activity across batches .
Tables for Key Experimental Parameters
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